molecular formula C9H16N4O B15260000 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15260000
M. Wt: 196.25 g/mol
InChI Key: WCMKPUPESGKBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine is a chemical compound that features a triazole ring and an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of oxane derivatives with triazole precursors. One common method involves the nucleophilic substitution of a halogenated oxane with a triazole amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the oxane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxane derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole and oxane derivatives.

Scientific Research Applications

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxane moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-3-amine
  • 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-amine
  • 1-[2-(Oxan-4-yl)ethyl]-1H-1,3,4-triazol-3-amine

Uniqueness

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of the oxane and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[2-(oxan-4-yl)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4O/c10-9-11-7-13(12-9)4-1-8-2-5-14-6-3-8/h7-8H,1-6H2,(H2,10,12)

InChI Key

WCMKPUPESGKBBW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCN2C=NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.